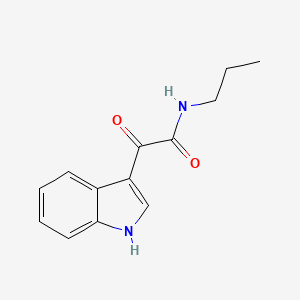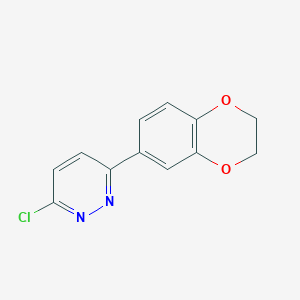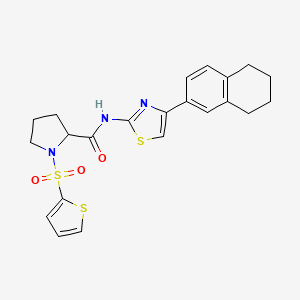
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N,N-dimethylethylenediamine are synthesized through reactions involving formaldehyde and formic acid .Aplicaciones Científicas De Investigación
Alzheimer's Disease Imaging
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide derivatives have been utilized in Alzheimer's disease research. Specifically, a derivative, [18F]FDDNP, has been used with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique aids in diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Anticancer Research
Naphthalimide derivatives, including those related to this compound, have shown promise in anticancer research. For example, a derivative, UNBS3157, demonstrated potent antitumor activity and induced autophagy and senescence in cancer cells. This compound displayed a higher tolerated dose compared to similar agents and did not provoke hematotoxicity in mice, making it a potential anticancer agent (Van Quaquebeke et al., 2007).
Fluorescence Studies in Protein Interactions
Naphthalimide derivatives, including those based on this compound, have been used in fluorescence studies, particularly for investigating protein-protein interactions. These derivatives exhibit sensitivity to changes in the local solvent environment, making them useful as probes in biological research (Loving & Imperiali, 2008).
Photophysics and Biological Applications
Naphthalimide derivatives, like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), have been synthesized for use as biological probes. Their fluorescence properties make them valuable in studying the dynamic interactions in biological systems (Vázquez et al., 2005).
Herbicidal Activities
Some compounds related to this compound have been investigated for their herbicidal activities. This includes studies on specific derivatives' effects on various plant species, showing potential in agricultural applications (Liang Fu-b, 2014).
Photophysical Study for Sensory Applications
Naphthalimide derivatives, related to the core structure of this compound, have been studied for their photophysical properties, particularly for sensory applications. These studies focus on how solvent nature and other factors affect their fluorescence properties (Cerezo et al., 2001).
DNA Binding Studies
Naphthalene imides and diimides, related to this compound, have been explored for their ability to bind DNA. These compounds intercalate into DNA and have potential applications in the development of sequence-specific DNA-directed drug candidates (Liu et al., 1996).
Fluorescence Imaging in Cells
Some N-(2-(dimethylamino)naphthalene-based probes have been used for high-resolution fluorescence imaging of zinc ions in cells, demonstrating potential in cellular imaging applications (Ji Ha Lee et al., 2015).
Photoinitiators in Polymerization
Naphthalimide derivatives, including those based on this compound, have been used as photoinitiators in polymerization processes under LED irradiation. Their efficiency in photopolymerization showcases their utility in materials science (Zhang et al., 2018).
pH-Sensing Applications
Derivatives of this compound have been explored for their use in pH-sensing applications. These compounds demonstrate changes in photophysical properties in response to pH variations, making them potential candidates for developing colorimetric pH sensors (Yan et al., 2017).
Textile Modification for Sensing and Antibacterial Properties
Naphthalimide derivatives have been applied in the modification of cotton fabrics for use as sensors for metal ions and as antibacterial textiles. This illustrates the versatility of these compounds in various applications, including materials science and biotechnology (Staneva et al., 2019).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-17(13(2)21-19(20-12)23(3)4)22-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNNHQAHTKCMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)


![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)





![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)
![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)
